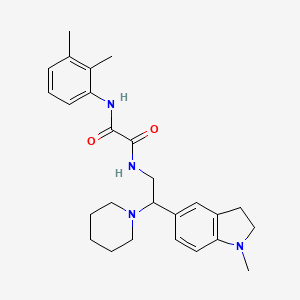

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

N1-(2,3-Dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-ethyleneoxamide) core. Its structure features:

- N1-substituent: A 2,3-dimethylphenyl group, which confers steric bulk and lipophilicity.

- N2-substituent: A complex ethyl chain bearing a 1-methylindolin-5-yl moiety and a piperidin-1-yl group.

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-18-8-7-9-22(19(18)2)28-26(32)25(31)27-17-24(30-13-5-4-6-14-30)20-10-11-23-21(16-20)12-15-29(23)3/h7-11,16,24H,4-6,12-15,17H2,1-3H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIRAEQFPWGXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions to form the oxalamide linkage.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethylphenyl halide.

Incorporation of the Methylindolinyl and Piperidinyl Groups: These groups can be attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents under catalytic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its efficacy, toxicity, and mechanism of action in biological systems.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related oxalamide derivatives:

Key Structural and Functional Insights :

Substituent Effects on Bioactivity :

- Aromatic Groups : The 2,3-dimethylphenyl group in the target compound increases lipophilicity compared to methoxy (S336) or trifluoromethyl () analogs. This may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

- Heterocyclic Moieties : Piperidine and indoline groups (target compound) are common in dopamine receptor ligands, suggesting possible neuropharmacological applications. In contrast, pyridyl groups (S336) are associated with taste receptor modulation .

Metabolic and Toxicological Profiles :

- Compounds with methoxy groups (e.g., S336) undergo demethylation and glucuronidation, leading to rapid clearance . The target compound’s methyl groups may resist such metabolism, prolonging its half-life.

- Fluorinated () or chlorinated (BNM-III-170) analogs exhibit enhanced metabolic stability but may pose unique toxicity risks due to halogenated metabolites .

Safety Data: For food additives like S336 and related oxalamides, NOEL values range from 8–100 mg/kg/day, indicating low acute toxicity . The target compound’s safety profile remains unstudied, but its structural similarity to piperidine-containing drugs warrants careful evaluation of off-target effects.

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide family. Its unique structural features suggest potential pharmacological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic mechanisms.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 436.5 g/mol. The structure includes an indoline moiety and a piperidine group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H32N4O2 |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 922015-32-5 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Oxalamide Linkage : The reaction of appropriate amines with oxalyl chloride to form an intermediate.

- Coupling Reaction : The intermediate reacts with the indoline derivative to yield the final product.

- Purification : The product is purified using techniques like recrystallization or chromatography.

Biological Activity

Research into the biological activity of this compound has revealed several potential pharmacological effects:

- Anticancer Activity : Preliminary studies indicate that similar oxalamides exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Effects : Compounds with indoline structures have been associated with neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

- Antimicrobial Properties : The presence of piperidine may enhance the compound's ability to interact with bacterial membranes, suggesting potential antimicrobial activity.

The mechanism by which this compound exerts its biological effects likely involves:

- Receptor Interaction : Binding to specific receptors or enzymes that modulate biological pathways.

- Cell Signaling Pathways : Influencing pathways involved in cell survival, proliferation, and apoptosis.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with biological macromolecules. For instance:

- In vitro Studies : Assays have demonstrated that the compound can inhibit specific cancer cell lines more effectively than standard treatments.

- Animal Models : In vivo studies suggest potential benefits in reducing tumor size and improving survival rates in models of cancer.

Q & A

Basic: What are the optimal synthetic routes for N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide?

Answer:

The synthesis typically involves coupling substituted phenyl and indolinyl-piperidine intermediates via an oxalamide linker. A stepwise approach is recommended:

- Step 1: Prepare the 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine intermediate via nucleophilic substitution or reductive amination .

- Step 2: React the amine with oxalyl chloride derivatives (e.g., ethyl oxalyl chloride) under anhydrous conditions to form the oxalamide core .

- Step 3: Purify intermediates using normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate high-purity products .

- Validation: Confirm yields and purity via HPLC (>95%) and mass spectrometry .

Basic: How is the structural elucidation of this compound performed?

Answer:

A combination of spectroscopic and computational methods is used:

- NMR: 1H/13C NMR identifies substituent patterns (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; piperidinyl protons at δ 3.0–3.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .

- X-ray Crystallography: Resolves stereochemistry of the piperidine and indoline moieties, if crystalline derivatives are obtainable .

Basic: What methodologies assess the compound’s preliminary biological activity?

Answer:

Initial screening involves:

- In vitro assays: Test inhibition of target enzymes (e.g., kinases, GPCRs) at 1–10 μM concentrations using fluorescence-based or radiometric assays .

- Cell viability assays: Evaluate cytotoxicity (IC50) in cancer cell lines (e.g., MTT assay) .

- Dose-response curves: Use nonlinear regression (GraphPad Prism) to calculate potency metrics .

Advanced: How can computational modeling optimize its synthesis and reactivity?

Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways .

- Solvent Optimization: COSMO-RS simulations screen solvents for improved yield (e.g., dichloromethane vs. THF) .

- Machine Learning: Train models on reaction databases to predict optimal catalysts or temperatures .

Advanced: What experimental designs resolve mechanistic ambiguities in its biological action?

Answer:

- Isotopic Labeling: Use 13C/15N-labeled analogs to track metabolic pathways via LC-MS .

- Knockout Models: CRISPR-edited cell lines validate target specificity (e.g., gene expression profiling post-treatment) .

- Kinetic Studies: Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) to receptors .

Advanced: How to address contradictions in reported biological data?

Answer:

- Meta-analysis: Pool data from multiple studies using random-effects models to identify outliers .

- Experimental Replication: Standardize protocols (e.g., cell passage number, serum batches) to minimize variability .

- Orthogonal Assays: Cross-validate results with alternative methods (e.g., Western blot vs. ELISA) .

Advanced: What interdisciplinary approaches enhance its application in drug discovery?

Answer:

- Chemical Engineering: Optimize batch reactors for scalable synthesis via dimensionless parameter analysis (e.g., Damköhler number) .

- Materials Science: Develop nanoparticle carriers to improve bioavailability .

- AI-Driven SAR: Combine QSAR models with fragment-based drug design to prioritize analogs .

Advanced: How to evaluate its stability under physiological conditions?

Answer:

- Forced Degradation: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions; monitor degradation products via LC-MS .

- Plasma Stability: Incubate in human plasma (37°C) and quantify parent compound loss over 24 hours .

- Accelerated Aging: Store at 40°C/75% RH for 4 weeks; assess physical and chemical stability .

Advanced: What strategies establish structure-activity relationships (SAR) for analogs?

Answer:

- Analog Synthesis: Systematically vary substituents (e.g., methyl → ethyl on phenyl; piperidine → morpholine) .

- 3D-QSAR: Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

- Free-Wilson Analysis: Deconstruct contributions of substituents to potency .

Advanced: Which advanced spectroscopic techniques resolve stereochemical uncertainties?

Answer:

- VCD Spectroscopy: Vibrational circular dichroism distinguishes enantiomers .

- NOESY NMR: Detects spatial proximity of protons to assign relative configurations .

- Synchrotron XRD: High-resolution crystallography resolves absolute stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.